cis-Tetrahydrofuran-3,4-diamine HCl is the hydrochloride salt of a saturated heterocyclic vicinal diamine. Its core value proposition is derived from the fixed 'cis' stereochemical relationship between the two amine groups, which are held in a rigid conformation by the tetrahydrofuran ring. This structural feature makes it a valuable building block for creating complex molecular architectures with precise three-dimensional geometry, particularly as an intermediate in the synthesis of pharmacologically active compounds such as kinase inhibitors. [REFS-1, REFS-2]
Substituting this compound with its 'trans' isomer is synthetically invalid for applications requiring specific stereocontrol, as the spatial orientation of the amine groups is fundamentally different and will lead to an entirely different final product. [1] Furthermore, substitution with the free base form, cis-tetrahydrofuran-3,4-diamine, introduces significant processability and stability risks. The hydrochloride salt form offers superior handling characteristics, such as being a more stable, crystalline solid, which is critical for reproducibility, weighing accuracy, and shelf-life in both laboratory and scaled-up chemical processes. These differences make the specific HCl salt form a distinct procurement choice from its closest analogs.
This specific diamine is explicitly cited as a key intermediate in the synthesis of substituted dihydropyrimidopyrimidinone compounds, which are irreversible inhibitors of FGFR4, a kinase implicated in certain cancers. [1] The patent demonstrates a multi-step synthesis where cis-tetrahydrofuran-3,4-diamine is reacted with a pyrimidine core to construct the target therapeutic agent. This establishes a clear, documented use-case where this exact precursor is required.
| Evidence Dimension | Suitability as a synthetic precursor |
| Target Compound Data | Successfully used as a key building block to synthesize a specific class of FGFR4 inhibitors. |
| Comparator Or Baseline | Alternative diamines (e.g., tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate) used to create different, distinct analogs within the same patent family. [<a href="https://patents.google.com/patent/WO2014144737A1" target="_blank">2</a>] |
| Quantified Difference | Not a quantitative performance metric, but a structural requirement. Use of an alternative diamine results in a different final molecule, not a lower yield of the same target. |
| Conditions | Multi-step organic synthesis in N-Methyl-2-pyrrolidone (NMP) at 80°C. |
For researchers or manufacturers developing this specific class of kinase inhibitors, this exact diamine is a required, non-substitutable raw material.
As the hydrochloride salt, this compound is a solid, offering significant handling and stability advantages over the parent free base. Amine salts are generally crystalline, non-volatile, and less susceptible to atmospheric oxidation and degradation compared to their free amine counterparts. This ensures higher weighing accuracy, longer shelf-life, and improved consistency in reaction setups.
| Evidence Dimension | Physical state and handling properties |
| Target Compound Data | Crystalline solid (as is typical for amine HCl salts). |
| Comparator Or Baseline | Free base (cis-tetrahydrofuran-3,4-diamine), which is often a low-melting solid or oil, and is more reactive/hygroscopic. |
| Quantified Difference | Qualitative but critical difference in physical state (solid vs. potential liquid/oil) and chemical stability (higher for salt). |
| Conditions | Standard laboratory and manufacturing storage and handling conditions. |
This is a critical procurement differentiator for process scale-up and GMP environments, where material stability, ease of handling, and batch-to-batch consistency are paramount.
The tetrahydrofuran ring locks the two amine functionalities into a fixed 'cis' configuration. This conformational rigidity is a highly sought-after property in the design of chiral ligands for asymmetric catalysis and in pharmacophores that require a precise 3D arrangement to bind effectively to a biological target. [1] Unlike flexible acyclic diamines (e.g., 1,2-diaminopropane) or even carbocyclic analogs (e.g., 1,2-diaminocyclohexane), the furan oxygen atom adds a polar, hydrogen-bond accepting feature, further differentiating its potential interactions.
| Evidence Dimension | Conformational rigidity and stereochemical presentation |
| Target Compound Data | Fixed 'cis' orientation of amine groups on a rigid heterocyclic scaffold. |
| Comparator Or Baseline | The 'trans' isomer, which presents a different geometric vector, and flexible acyclic diamines, which lack a fixed conformation. |
| Quantified Difference | The difference is geometric and absolute; the 'cis' arrangement creates a specific bite angle and spatial relationship unavailable from the 'trans' isomer or flexible analogs. |
| Conditions | Molecular design for catalysis or drug-receptor binding. |
For applications dependent on precise stereochemistry, the 'cis' configuration is a non-negotiable design feature, making this compound the only choice over its 'trans' or acyclic counterparts.
For process development and manufacturing of specific dihydropyrimidopyrimidinone-based FGFR4 inhibitors, this compound serves as a required, non-interchangeable starting material. [1]
The rigid 'cis' orientation of the diamine makes it an ideal candidate for developing new bidentate ligands for transition metal-catalyzed reactions where stereochemical control is critical.
In medicinal chemistry, this building block can be used to create drug candidates or molecular probes where the precise spatial relationship of two amino groups is necessary for biological activity.